molecular formula C6H11NO2 B13418697 (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran

(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran

Cat. No.: B13418697
M. Wt: 129.16 g/mol
InChI Key: DXLUNIWVHZZSPK-YUPRTTJUSA-N
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Description

(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran is a chiral compound with a unique structure that includes an amino group, a methyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the chiral centers. For example, the synthesis might start with a chiral precursor that undergoes a series of reactions, including amination and cyclization, to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of flow microreactors, which offer advantages in terms of efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

(3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism by which (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical interactions, influencing the activity of enzymes and other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3S,4R,5S)-3-amino-4-methyl-5-methyl-2-oxotetrahydrofuran apart from these similar compounds is its specific configuration and the presence of the tetrahydrofuran ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(3S,4R,5S)-3-amino-4,5-dimethyloxolan-2-one

InChI

InChI=1S/C6H11NO2/c1-3-4(2)9-6(8)5(3)7/h3-5H,7H2,1-2H3/t3-,4-,5-/m0/s1

InChI Key

DXLUNIWVHZZSPK-YUPRTTJUSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC(=O)[C@H]1N)C

Canonical SMILES

CC1C(OC(=O)C1N)C

Origin of Product

United States

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